![molecular formula C19H22BClO3 B2738387 1,3,2-Dioxaborolane, 2-[3-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- CAS No. 2246811-63-0](/img/structure/B2738387.png)
1,3,2-Dioxaborolane, 2-[3-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaborolane, 2-[3-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- is a boronic acid derivative. Boronic acids are commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling . They are known for their mild and functional group tolerant reaction conditions, making them relatively stable, readily prepared, and generally environmentally benign .
Synthesis Analysis
The synthesis of 1,3,2-dioxaborolane derivatives often involves the use of transition metal catalysts. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes . Another example is the synthesis of a chiral 1,3,2-dioxaborolane from 2a,3a-dihydroxycativic acid, a labdane-type diterpene isolated from aerial parts of Baccharis scandens DC .Molecular Structure Analysis
The molecular structure of 1,3,2-dioxaborolane derivatives typically includes a boron atom forming covalent bonds with diols, creating 5- or 6-membered cyclic boronate esters . The specific structure of “1,3,2-Dioxaborolane, 2-[3-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-” could not be found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,2-dioxaborolane derivatives can vary. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a refractive index of 1.396 (lit.), a boiling point of 42-43 °C/50 mmHg (lit.), and a density of 0.882 g/mL at 25 °C (lit.) . It is stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Polymerization
One study explored the precision synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization, highlighting the use of a specific dioxaborolane derivative as a monomer. This process yields polymers with narrow molecular weight distribution and almost perfect head-to-tail regioregularity, indicating the significance of dioxaborolane derivatives in precise polymer synthesis (Yokozawa et al., 2011).
Chemistry of Silylene and Cycloadditions
The chemistry of silylene, particularly involving cycloadditions with heterodienes, was explored using methoxymethylsilylene generated from 1,2-dimethyltetramethoxydisilane. This research demonstrated the potential of silylene in forming various heterocyclic compounds, showcasing the versatility of dioxaborolane-related compounds in organic synthesis (Heinicke & Gehrhus, 1992).
Photoinitiated Polymerization
Another study utilized poly(methyl phenyl silane) in combination with addition-fragmentation agents for the photoinitiation of cationic polymerization of cyclic ethers and other monomers. This investigation underlines the role of dioxaborolane derivatives in initiating polymerization reactions under light, extending the spectral response and improving initiation efficiency (Hepuzer, Küçüktönbekiçi, & Yagcı, 2000).
Cyclic Peroxide Synthesis
Research on the manganese(II and III)-mediated synthesis of cyclic peroxides from alkenes and molecular oxygen highlighted the reactivity of 1,1-diphenylethylene and similar compounds towards forming cyclic peroxides. This study showcases the utility of dioxaborolane derivatives in the synthesis of cyclic peroxides, contributing to the understanding of their reactivity and potential applications in organic synthesis (Qian et al., 1992).
Electrophilic Boronation
The ortho-directed electrophilic boronation of a benzyl ketone to produce 4-ethyl-1-hydroxy-3-(4-hydroxyphenyl)-2-oxa-1-boranaphthalene and its derivatives demonstrates the applicability of dioxaborolane-related compounds in boronation reactions. This process offers insights into the preparation and reactions of boron heterocycles, expanding the scope of boron chemistry (Arcus et al., 1993).
Wirkmechanismus
Safety and Hazards
While specific safety and hazard information for “1,3,2-Dioxaborolane, 2-[3-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-” was not found, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Zukünftige Richtungen
The future directions of research involving 1,3,2-dioxaborolane derivatives could involve further exploration of their use in organic synthesis, particularly in Suzuki-Miyaura coupling and other transition metal-catalyzed carbon–carbon bond-forming reactions . The development of new synthesis methods and the exploration of new applications are also potential areas of future research.
Eigenschaften
IUPAC Name |
2-[3-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BClO3/c1-18(2)19(3,4)24-20(23-18)15-6-5-7-17(12-15)22-13-14-8-10-16(21)11-9-14/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDLCVLFAIIQMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,2-Dioxaborolane, 2-[3-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

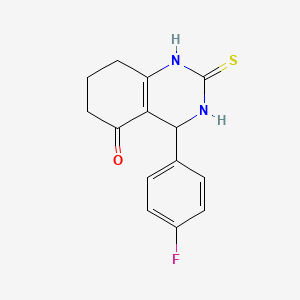
![N-(3-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2738306.png)
![methyl 4-((4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2738308.png)
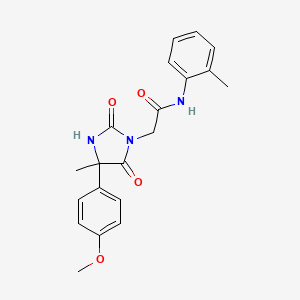
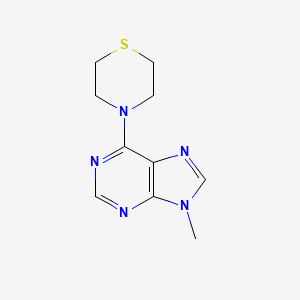

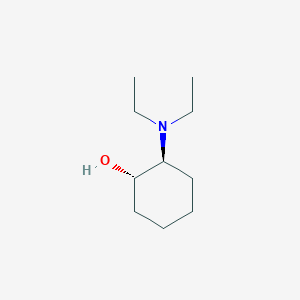

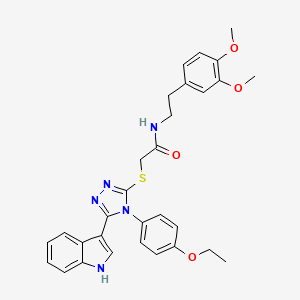
![3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2738318.png)

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2738320.png)
![N-(5-Fluoro-2-methylphenyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2738322.png)
